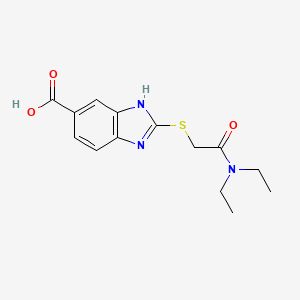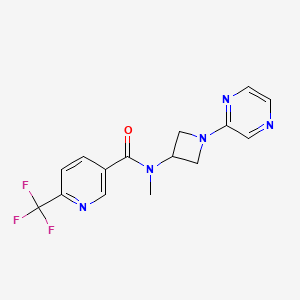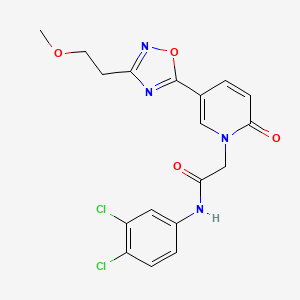![molecular formula C17H16O3 B2824629 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid CAS No. 338393-75-2](/img/structure/B2824629.png)
3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 268.31 and a molecular formula of C17H16O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C17H16O3 . The compound’s structure includes a phenyl group attached to an acrylic acid moiety via a dimethylphenoxy group .Physical And Chemical Properties Analysis
The compound has a molecular weight of 268.31 and a molecular formula of C17H16O3 . The density is approximately 1.2±0.1 g/cm3 . The boiling point is around 411.2±33.0 °C at 760 mmHg .Scientific Research Applications
Solar Cell Technology
Research has explored the engineering of organic sensitizers, which include molecules similar to 3-[2-(3,5-Dimethylphenoxy)phenyl]acrylic acid, for solar cell applications. These sensitizers, when anchored onto TiO2 films, exhibit high incident photon to current conversion efficiency, significantly improving solar cell performance (Kim et al., 2006).
Optoelectronic Properties
Studies have investigated the structural, optoelectronic, and thermodynamic properties of compounds closely related to this compound, demonstrating their potential as nonlinear optical materials due to their favorable dipole moment, polarizability, and hyperpolarizability (Fonkem et al., 2019).
Crystal Structure Studies
Research into the synthesis, separation, and crystal structure of E and Z isomers of closely related compounds has contributed to our understanding of molecular configurations and their impact on material properties, which is crucial for the design of functional materials (Chenna et al., 2008).
Polymer Modification
Modifications of poly vinyl alcohol/acrylic acid hydrogels through condensation with various amine compounds have been explored for medical applications due to their increased thermal stability and promising biological activities, including antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Liquid Crystal Materials
The synthesis and characterization of fast-switching ferroelectric liquid crystal side chain polymers, incorporating acrylic acid derivatives, have been studied for their potential in advanced display technologies due to their significant spontaneous polarization and rapid response times (Tsai, Kuo, & Yang, 1994).
Kinetic Resolution in Organic Synthesis
The effect of acyl chain length and branching on the enantioselectivity of Candida rugosa lipase in the kinetic resolution of specific diesters demonstrates the application of acrylic acid derivatives in producing enantiomerically pure compounds, essential for pharmaceutical synthesis (Sobolev et al., 2002).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-[2-(3,5-dimethylphenoxy)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12-9-13(2)11-15(10-12)20-16-6-4-3-5-14(16)7-8-17(18)19/h3-11H,1-2H3,(H,18,19)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEFOBQXMYMYDC-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2C=CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)OC2=CC=CC=C2/C=C/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2824546.png)

![1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide](/img/structure/B2824551.png)

![Ethyl 5-[(4-methylbenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2824555.png)
![{3-Amino-5-[(4-fluorophenyl)amino]-4-[(4-methoxyphenyl)sulfonyl]-2-thienyl}(1,3-benzodioxol-5-yl)methanone](/img/structure/B2824557.png)
![tert-Butyl N-[3-oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]carbamate](/img/structure/B2824561.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B2824563.png)


![1-(Bis[4-(trifluoromethyl)phenyl]methyl)piperazine](/img/structure/B2824566.png)
![tert-Butyl (5-azaspiro[2.5]octan-1-yl)carbamate](/img/structure/B2824567.png)
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2824568.png)